(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol
Description
Properties
Molecular Formula |
C12H11BrOS |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
(3-bromophenyl)-(5-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3 |
InChI Key |
JDYKNCWLEHYLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol typically involves the coupling of a 3-bromobenzyl alcohol or 3-bromobenzyl halide derivative with a 5-methylthiophen-2-yl boronic acid or equivalent organometallic reagent, followed by functional group transformations to install the hydroxymethyl group at the benzylic position.
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
One of the most documented and efficient methods for preparing this compound is via the Suzuki-Miyaura cross-coupling reaction between a 3-bromobenzyl alcohol derivative and a 5-methylthiophen-2-yl boronic acid.
-
- Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate
- Base: Potassium carbonate or sodium hydroxide
- Solvents: Mixtures of water with acetone, toluene, or ethanol
- Temperature: Typically 65–90 °C
- Time: 4 to 21 hours depending on conditions
Typical Procedure :
A mixture of 3-bromobenzyl alcohol, 5-methylthiophen-2-yl boronic acid, palladium catalyst, and base is stirred under nitrogen atmosphere in a biphasic solvent system (e.g., acetone/water or toluene/water). After completion, the product is extracted, purified by column chromatography, and isolated as a white solid or syrup.Yields :
Reported yields range from 57% to over 90%, depending on catalyst loading, base, and solvent system.
| Entry | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 (0.25 g) | Na2CO3 (2M aq) | Toluene / H2O | 90 | 4 | 57 | Standard Suzuki conditions |
| 2 | Pd(OAc)2 (12 mg) | K2CO3 | Acetone / H2O | 65 | 16 | 85–90 | Biphasic system, longer time |
| 3 | Pd(PPh3)4 (270 mg) | NaOH (1.5 M aq) | EtOH / Toluene / H2O | 90 | 4 | 57 | With 5-iso-butylthiophene boronic acid |
Source: Experimental data adapted from Ambeed and patent literature
Alternative Coupling and Functionalization Methods
Copper(I)-Catalyzed Coupling :
Copper(I) iodide with ligands such as Ruphos in tetrahydrofuran and N,N-dimethylformamide at 75 °C for extended times (up to 21 hours) has been used to achieve high selectivity and yields (>90%) in coupling reactions involving bromophenyl derivatives.Hydroxymethylation via Reduction :
In some synthetic schemes, the benzylic bromide or halide intermediate is converted to the corresponding methanol derivative by reduction using mild hydride reagents or catalytic hydrogenation, ensuring retention of the bromine substituent on the aromatic ring.
Mechanistic and Optimization Insights
The Suzuki-Miyaura reaction proceeds through oxidative addition of the palladium catalyst to the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
The choice of base and solvent system critically affects the reaction rate and yield. Biphasic mixtures with water facilitate the activation of boronic acids and improve catalyst turnover.
Temperature optimization is crucial; reactions at 65–90 °C provide a balance between reaction rate and minimizing side reactions.
Catalyst loading and ligand choice influence selectivity and yield, with Pd(PPh3)4 and Pd(OAc)2 being commonly effective.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
(a) (2-Bromo-3-methylphenyl)-(5-methylthiophen-2-yl)methanol (1q)
- Structure : Differs by a methyl substituent at the 3-position of the bromophenyl ring.
- Synthesis: Pd(II)/chiral norbornene catalysis, 96% yield, m.p. 57–59°C .
(b) 5-(3-Bromophenyl)thiophene-2-carboxylic Acid
- Structure : Replaces the hydroxymethylene group with a carboxylic acid.
- Properties : Molecular weight 283.14 g/mol; likely higher acidity and lower volatility due to the carboxylic acid .
- Applications : Carboxylic acid derivatives are often used in metal-organic frameworks or as intermediates in drug synthesis.
(c) 2-((((3-Bromophenyl)(phenyl)methyl)sulfinyl)methyl)thiophene
- Synthesis: Derived from (3-bromophenyl)(phenyl)methanol, with yields of 79% (thioether) and 60% (sulfoxide) .
- Key Difference : The sulfinyl group introduces chirality and polarity, influencing pharmacokinetic properties.
Table 1: Comparison of Bromophenyl-Thiophene Derivatives
Substituent Effects on Bioactivity
(a) Halogen-Substituted Chalcones ()
- Compounds : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4).
- Cytotoxicity : IC₅₀ values of 42.22 and 22.41 μg/mL against MCF-7 cells, respectively .
- Comparison: The 3-bromophenyl group enhances cytotoxicity compared to non-halogenated analogs, suggesting that halogen placement is critical for bioactivity.
(b) 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)
- Structure : Incorporates a bromothiophene linked to an isoxazole-carboxamide.
- Relevance : Demonstrates how bromothiophene derivatives can be tailored for target-specific interactions (e.g., enzyme inhibition) .
Functional Group Variations
(b) (5-Methylthiophen-2-yl)(1-naphthyl)methanol ()
- Structure : Naphthyl group replaces bromophenyl, increasing aromaticity.
- Impact : Higher molecular weight (258.34 g/mol) may reduce solubility in polar solvents, limiting bioavailability .
Key Findings and Implications
- Synthetic Efficiency: Cooperative catalysis (e.g., Pd(II)/norbornene) enables high yields in chiral alcohol synthesis , whereas traditional methods (e.g., Grignard reactions) may require multiple steps .
- Bioactivity Trends : Bromine at the 3-position on phenyl rings correlates with enhanced cytotoxicity , while thiophene methylation improves thermal stability .
- Functional Group Influence : Hydroxymethylene groups offer versatility for further derivatization (e.g., sulfoxidation , esterification ).
Biological Activity
The compound (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is a noteworthy chemical entity due to its potential biological activities. This article aims to provide an in-depth exploration of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C12H12BrOS
- Molecular Weight : 284.19 g/mol
- IUPAC Name : (3-bromophenyl)(5-methylthiophen-2-yl)methanol
Synthesis
The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol can be achieved through various methods, including:
- Bromination : The introduction of the bromine atom into the phenyl ring.
- Thiol Reaction : The reaction of 5-methylthiophenol with a suitable electrophile.
- Alcohol Formation : Reduction of the corresponding carbonyl compound to yield the alcohol.
Antimicrobial Activity
Research has indicated that (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
Antioxidant Properties
In a study assessing the antioxidant capabilities of this compound, it was found to scavenge free radicals effectively. The compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, suggesting potent antioxidant activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol induces apoptosis in a dose-dependent manner. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a controlled study, (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol was tested against clinical isolates of multidrug-resistant bacteria. The compound showed promising results, inhibiting bacterial growth effectively and demonstrating potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Antioxidant and Cytotoxic Effects
A recent study investigated the effects of this compound on oxidative stress in cancer cells. Results indicated that treatment with (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol significantly reduced reactive oxygen species levels and enhanced cell viability under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
